molecular formula C16H12ClNO B14150805 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde CAS No. 558424-59-2

2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde

Cat. No.: B14150805
CAS No.: 558424-59-2
M. Wt: 269.72 g/mol
InChI Key: XAVUTOMSZIFKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and a carbaldehyde functional group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with suitable aldehydes and ketones under acidic or basic conditions can lead to the formation of the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Purification methods like column chromatography are often used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(4-Chlorophenyl)-7-methylindolizine-3-carboxylic acid.

    Reduction: Formation of 2-(4-Chlorophenyl)-7-methylindolizine-3-methanol.

    Substitution: Formation of various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the indolizine core with a chlorophenyl group and an aldehyde functional group. This unique structure imparts distinct reactivity and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

558424-59-2

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methylindolizine-3-carbaldehyde

InChI

InChI=1S/C16H12ClNO/c1-11-6-7-18-14(8-11)9-15(16(18)10-19)12-2-4-13(17)5-3-12/h2-10H,1H3

InChI Key

XAVUTOMSZIFKDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.